molecular formula C7H13N3S B13951983 4-((Isopropylamino)methyl)thiazol-2-amine

4-((Isopropylamino)methyl)thiazol-2-amine

Cat. No.: B13951983
M. Wt: 171.27 g/mol
InChI Key: AMTOJQQNKXWKDE-UHFFFAOYSA-N
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Description

4-((Isopropylamino)methyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropylamino)methyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with isopropylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with isopropylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-((Isopropylamino)methyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .

Scientific Research Applications

4-((Isopropylamino)methyl)thiazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Isopropylamino)methyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. Its effects are mediated through the binding to specific sites on enzymes or receptors, leading to alterations in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Methyl-2-(methylamino)thiazole: Used in the synthesis of various pharmaceuticals.

    4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity

Uniqueness

4-((Isopropylamino)methyl)thiazol-2-amine is unique due to its specific isopropylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

4-[(propan-2-ylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3,(H2,8,10)

InChI Key

AMTOJQQNKXWKDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CSC(=N1)N

Origin of Product

United States

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